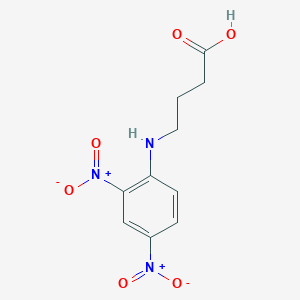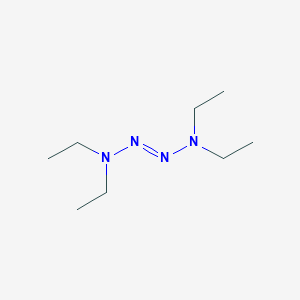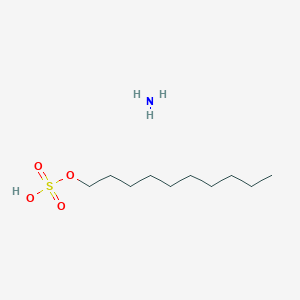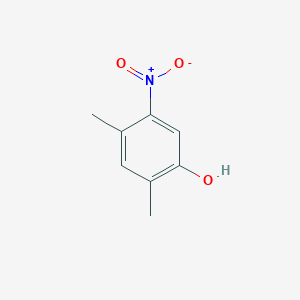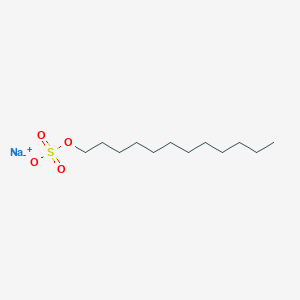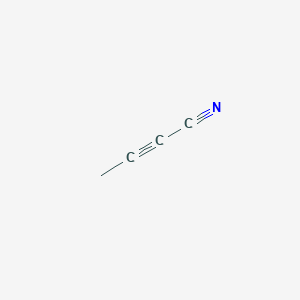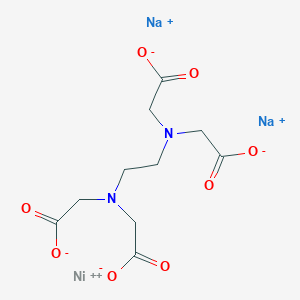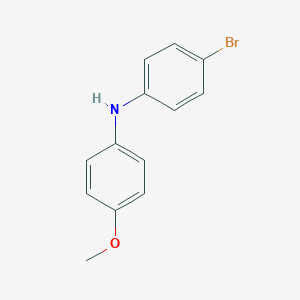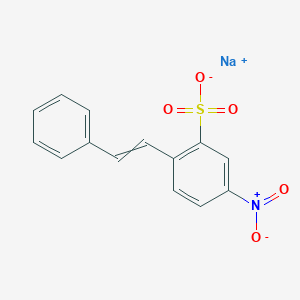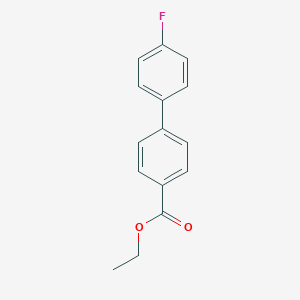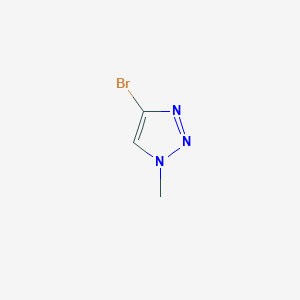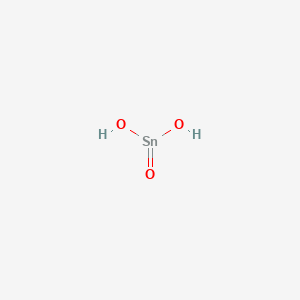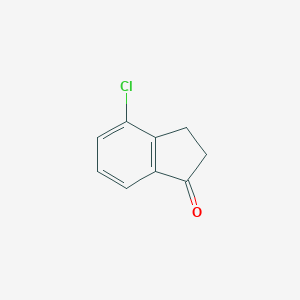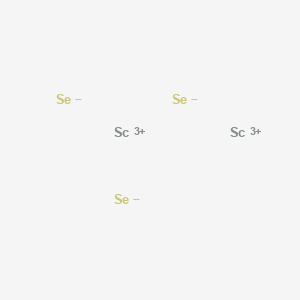
Discandium triselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Discandium triselenide (Dy2Se3) is a rare earth compound that belongs to the family of chalcogenides. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Discandium triselenide is not fully understood. However, it has been suggested that its unique properties, such as its bandgap and high electron mobility, play a crucial role in its potential applications. It has been found to exhibit excellent electrical conductivity, making it a promising material for electronic devices.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Discandium triselenide. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for biomedical applications such as drug delivery and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Discandium triselenide is its unique properties, which make it a promising material for various applications. Additionally, it is relatively easy to synthesize and purify, making it a suitable material for lab experiments. However, one of the limitations of Discandium triselenide is its high cost, which may hinder its widespread use in various fields.
Orientations Futures
There are several future directions for research on Discandium triselenide. One of the main areas of research is its potential use in electronic devices such as transistors and solar cells. Additionally, it has been suggested that it could be used in energy storage devices such as batteries and supercapacitors. Furthermore, research on its potential use in biomedical applications such as drug delivery and imaging is also a promising area of research.
Conclusion
Discandium triselenide is a promising material with unique properties and potential applications in various fields. Its excellent electrical and optical properties make it a promising material for electronic devices and energy storage devices. Additionally, its biocompatibility makes it a potential candidate for biomedical applications. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
Discandium triselenide can be synthesized using various methods, including chemical vapor transport, solid-state reactions, and solution-based methods. The most commonly used method is the solid-state reaction, where Dy and Se are mixed in a stoichiometric ratio and heated at a high temperature under an inert atmosphere. The reaction produces Discandium triselenide as a black powder, which can be further purified using various techniques.
Applications De Recherche Scientifique
Discandium triselenide has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and energy storage. It has been found to exhibit excellent electrical and optical properties, making it a promising material for electronic devices such as transistors, diodes, and solar cells. Additionally, it has been studied for its potential use in energy storage devices such as batteries and supercapacitors.
Propriétés
Numéro CAS |
12166-43-7 |
|---|---|
Nom du produit |
Discandium triselenide |
Formule moléculaire |
Sc2Se3 |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
scandium(3+);selenium(2-) |
InChI |
InChI=1S/2Sc.3Se/q2*+3;3*-2 |
Clé InChI |
TVTIIVFBPGNALZ-UHFFFAOYSA-N |
SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
SMILES canonique |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Autres numéros CAS |
12166-43-7 |
Synonymes |
discandium triselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



